N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a fluorobenzyl group, and a methoxyphenoxy acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol or thioether precursor.
Attachment of the Methoxyphenoxy Acetamide Moiety: This step involves the coupling of the thiazole derivative with 4-methoxyphenoxyacetic acid or its activated ester, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((4-chlorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- N-(4-(((4-bromobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- N-(4-(((4-methylbenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-17-6-8-18(9-7-17)26-10-19(24)23-20-22-16(13-28-20)12-27-11-14-2-4-15(21)5-3-14/h2-9,13H,10-12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDDDYYJNDJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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